7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core, introduction of the trifluoromethyl group, and subsequent functionalization with the morpholinylmethyl and methoxyphenoxy groups. Common synthetic routes may include:
Formation of the Chromen-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Functionalization with Morpholinylmethyl and Methoxyphenoxy Groups: These steps may involve nucleophilic substitution or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxyphenoxy and morpholinylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The morpholinylmethyl group may contribute to its binding affinity and selectivity for certain receptors or enzymes. The overall mechanism may involve modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the morpholinylmethyl group.
7-hydroxy-3-(3-methoxyphenoxy)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methyl group instead of the morpholinylmethyl group.
7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one: Contains a piperidinylmethyl group instead of the morpholinylmethyl group.
Uniqueness
The presence of the morpholinylmethyl group in 7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from similar compounds, potentially enhancing its biological activity and selectivity. The trifluoromethyl group also contributes to its unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO6/c1-29-13-3-2-4-14(11-13)31-20-18(28)15-5-6-17(27)16(12-26-7-9-30-10-8-26)19(15)32-21(20)22(23,24)25/h2-6,11,27H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNFPZXMJMJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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